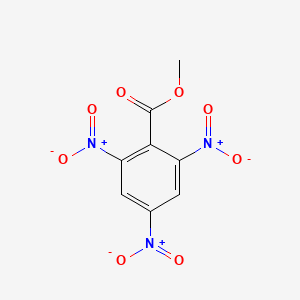
Methyl 2,4,6-trinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,6-trinitrobenzoate is an organic compound with the molecular formula C8H5N3O8. It is a derivative of benzoic acid, where three nitro groups are substituted at the 2, 4, and 6 positions, and a methyl ester group is attached to the carboxyl group. This compound is known for its high reactivity due to the presence of multiple nitro groups, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trinitrobenzoate can be synthesized through the nitration of methyl benzoate. The process typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions.
Purification: The crude product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction safely. Continuous monitoring and control of reaction parameters are crucial to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4,6-trinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4,6-trinitrobenzoic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Reduction: 2,4,6-triaminobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,4,6-trinitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 2,4,6-trinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nitroaromatic compounds and as a reagent in organic synthesis.
Biology: Studies on the biological activity of nitroaromatic compounds often use this compound as a model compound.
Medicine: Research on potential pharmaceutical applications, including the development of drugs with specific biological activities.
Mechanism of Action
The mechanism of action of methyl 2,4,6-trinitrobenzoate involves its interaction with various molecular targets and pathways:
Nitro Group Reactivity: The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, affecting the structure and function of target molecules.
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro group substitution but with a methyl group instead of a methyl ester.
2,4,6-Trinitrobenzoic Acid: The acid form of methyl 2,4,6-trinitrobenzoate, lacking the ester group.
2,4,6-Trinitrophenol (Picric Acid): Another nitroaromatic compound with similar reactivity but with a hydroxyl group instead of a carboxyl or ester group.
Uniqueness: this compound is unique due to its combination of nitro groups and a methyl ester group, which imparts distinct chemical properties and reactivity. Its ester functionality allows for specific reactions and applications that are not possible with similar compounds like TNT or picric acid .
Properties
CAS No. |
15012-38-1 |
|---|---|
Molecular Formula |
C8H5N3O8 |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
methyl 2,4,6-trinitrobenzoate |
InChI |
InChI=1S/C8H5N3O8/c1-19-8(12)7-5(10(15)16)2-4(9(13)14)3-6(7)11(17)18/h2-3H,1H3 |
InChI Key |
AWCIFPRMQDLFMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



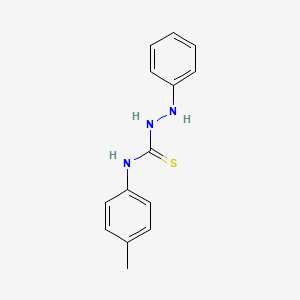
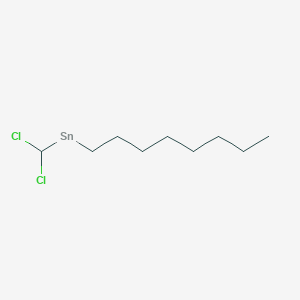
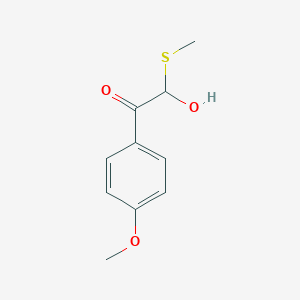
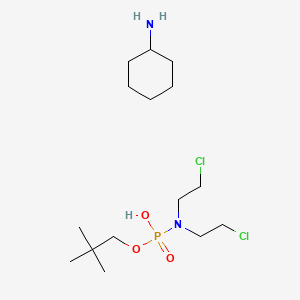
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
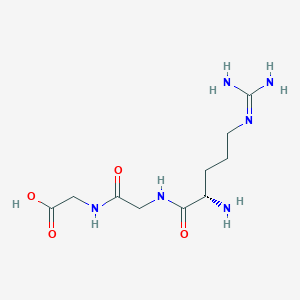

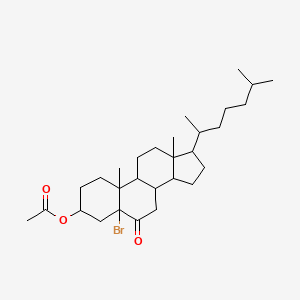


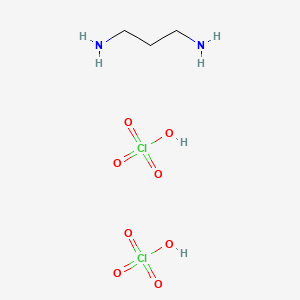

![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
